molecular formula C11H17N B1606150 N-(2,2-dimethylpropyl)aniline CAS No. 7210-81-3

N-(2,2-dimethylpropyl)aniline

Cat. No. B1606150
CAS RN: 7210-81-3
M. Wt: 163.26 g/mol
InChI Key: VSKKJZDWXKPOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Nitrobenzene to Aniline : Aniline is prepared by reducing nitrobenzene using Sn / concentrated HCl. The resulting aniline salt is then converted back to aniline by adding NaOH.

Molecular Structure Analysis

N-(2,2-dimethylpropyl)aniline contains a benzene ring with a nitrogen atom attached. The ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, forms the basis for this compound. The structures and composition of the synthesized polymers are confirmed through various techniques such as elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .


Chemical Reactions Analysis

  • Nitrous Acid Reaction : Aniline reacts with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis .

Physical And Chemical Properties Analysis

  • Toxicity : Aniline is toxic if swallowed, inhaled, or in contact with skin. It may cause allergic skin reactions and serious eye damage .

Scientific Research Applications

1. Methylation of Anilines with Methanol

  • Application Summary: Anilines can be effectively methylated with methanol using cyclometalated ruthenium complexes. This process, known as a hydrogen autotransfer procedure, selectively produces N-methylanilines .
  • Methods and Procedures: The procedure proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base. Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .
  • Results and Outcomes: This method provides an attractive alternative to traditional methods for N-alkylation that rely on toxic and waste-generating alkylating agents like formaldehyde and alkyl halides .

2. Polymerization of Aniline Derivatives

  • Application Summary: New polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized. These polymers have potential applications as sensors .
  • Methods and Procedures: The structures and composition of the synthesized polymers were confirmed by various techniques including elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .
  • Results and Outcomes: The polymers demonstrated high sensitivity to moisture and ammonia. The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .

3. Synthesis of High-Value Chemical Products

  • Application Summary: Anilines are precursors of many high-value chemical products, including pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 .
  • Methods and Procedures: Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . This method for making anilines is known as the nitration–reduction pathway .
  • Results and Outcomes: The synthesis of anilines has a significant impact on the production of high-value commercial products .

4. Visible-Light-Induced N-Alkylation of Anilines

  • Application Summary: A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This reaction is more eco-friendly as it does not involve metallic catalysts, oxidants, bases, and ligands .
  • Methods and Procedures: The reaction is induced by visible light in the presence of NH4Br .
  • Results and Outcomes: The system has the potential to be scaled, as demonstrated by gram-scale experiments .

5. Synthesis of Indoles from Alkynes and Nitrogen Sources

  • Application Summary: Indoles are the most important core structures in many biologically active natural products, exhibiting therapeutic properties over a wide range of targets . The methodologies for the synthesis of indoles are normally associated with the name of the discoverer . Among all the existing synthetic methods to obtain indoles, those using alkynes as substrates are particularly attractive ones because of the wide variability in alkyne reactivity, substituent tolerance, chemoselectivity and ability to react with both nucleophiles and electrophiles .
  • Methods and Procedures: The reaction of (2-propynyl)anilines with aryl halides, catalyzed by Pd(OAc)2, PPh3 and DBU, led to the direct formation of 2-arylmethylindoles .
  • Results and Outcomes: This method provides a new way to synthesize indoles, which are key structures in many biologically active natural products .

6. Visible-Light-Induced N-Alkylation of Anilines

  • Application Summary: A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one was developed . This reaction is more eco-friendly as it does not involve metallic catalysts, oxidants, bases, and ligands .
  • Methods and Procedures: The reaction is induced by visible light in the presence of NH4Br .
  • Results and Outcomes: The system has the potential to be scaled, as demonstrated by gram-scale experiments .

Safety And Hazards

Aniline poses health risks, including toxicity, skin sensitization, and carcinogenicity. Proper handling precautions are essential .

Future Directions

Research on aniline derivatives continues to explore their applications. Recent work has focused on modifying aniline monomers to tailor polymer properties, such as solubility and sensitivity to moisture and ammonia. Thin polymer films based on these derivatives hold promise for chemical sensors .

properties

IUPAC Name

N-(2,2-dimethylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKKJZDWXKPOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341240
Record name N-(2,2-dimethylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)aniline

CAS RN

7210-81-3
Record name N-(2,2-dimethylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2-dimethylpropyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(2,2-dimethylpropyl)aniline
Reactant of Route 3
Reactant of Route 3
N-(2,2-dimethylpropyl)aniline
Reactant of Route 4
N-(2,2-dimethylpropyl)aniline
Reactant of Route 5
Reactant of Route 5
N-(2,2-dimethylpropyl)aniline
Reactant of Route 6
Reactant of Route 6
N-(2,2-dimethylpropyl)aniline

Citations

For This Compound
3
Citations
BR Aluri, MK Kindermann, PG Jones, I Dix… - Inorganic …, 2008 - ACS Publications
The syntheses of novel bulky N-substituted 1,3-benzazaphospholes are presented, together with their reactions with tert-butyllithium and coupling with tBu 2 PCl to novel P,P′-hybrid …
Number of citations: 78 pubs.acs.org
M Ichikawa, A Yokomizo, M Itoh, K Sugita… - Bioorganic & medicinal …, 2011 - Elsevier
To obtain small and efficient small molecule squalene synthase inhibitors, a flexible 2-aminobenzhydrol open form structure was designed and showed potent inhibitory activity …
Number of citations: 27 www.sciencedirect.com
市川正則 - (No Title), 2014 - repository.dl.itc.u-tokyo.ac.jp
近年, 欧米型の食生活の広まりと人口の高齢化により, 動脈硬化や冠動脈疾患そして脳卒中などの血管疾患が世界中で増加している. 本邦における死因の 3 割は, 脳および心臓の血管で起こる循環…
Number of citations: 6 repository.dl.itc.u-tokyo.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.